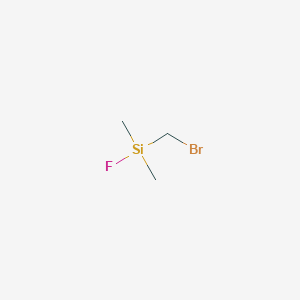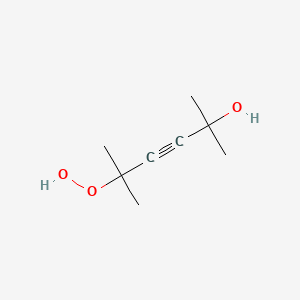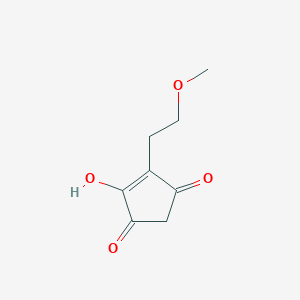
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxy and methoxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyethyl ketone with a suitable diene in the presence of a catalyst to form the cyclopentene ring. The hydroxy group can be introduced through subsequent hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted cyclopentene derivatives.
科学研究应用
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets. The hydroxy and methoxyethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
4-Cyclopentene-1,3-dione: A structurally related compound with similar reactivity.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one: Another cyclopentene derivative with different substituents.
Uniqueness
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
属性
CAS 编号 |
55833-91-5 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC 名称 |
4-hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H10O4/c1-12-3-2-5-6(9)4-7(10)8(5)11/h11H,2-4H2,1H3 |
InChI 键 |
DRGOAJZWBCPDDG-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=C(C(=O)CC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


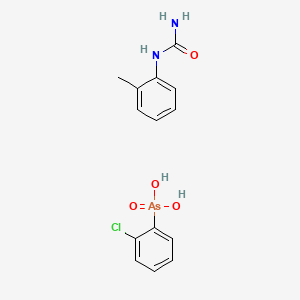
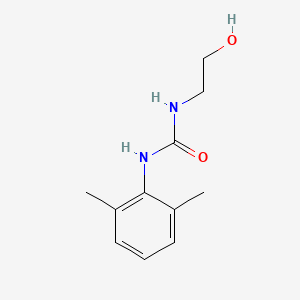
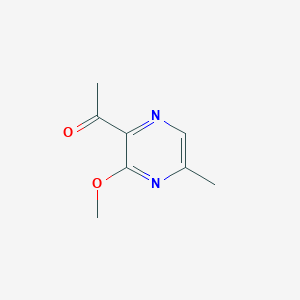
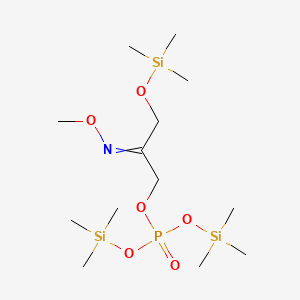
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

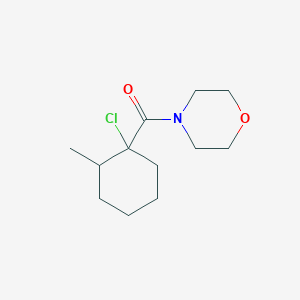
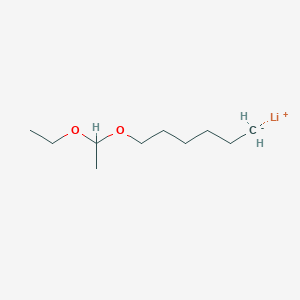
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
